4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
Description
Historical Development and Significance
The chemical landscape of sulfonamide-containing compounds has evolved significantly since the discovery of prontosil in the 1930s, which marked the advent of antibacterial chemotherapy. The integration of quinoline derivatives into medicinal chemistry gained momentum in the mid-20th century due to their antimalarial properties, exemplified by chloroquine. The fusion of these pharmacophores with heterocyclic systems, such as benzofuran and thiazole, represents a modern strategy to enhance target specificity and bioavailability.
This compound emerged from systematic efforts to optimize multi-target agents through rational drug design. Its structural complexity reflects advancements in synthetic organic chemistry, particularly in coupling sulfonylated dihydroquinoline with functionalized thiazole-benzofuran moieties. The development timeline parallels innovations in cross-coupling reactions and catalytic methodologies that enabled precise control over molecular architecture.
Therapeutic Relevance in Drug Discovery
Preliminary biological evaluations suggest broad therapeutic potential, as outlined below:
The compound's thiazole ring enhances membrane permeability, while the methoxybenzofuran group may facilitate π-π stacking interactions with aromatic residues in enzyme active sites. These features position it as a candidate for multifactorial disease modulation, particularly in oncology and infectious diseases.
Structural Elements and Pharmacophore Classification
The molecular architecture comprises five critical domains:
- 3,4-Dihydroquinoline Core : A partially saturated bicyclic system that balances lipophilicity and planar geometry, facilitating both membrane penetration and nucleic acid interactions.
- Sulfonamide Bridge : Creates hydrogen-bonding networks with biological targets while serving as a metabolic stabilization element against cytochrome P450 oxidation.
- Benzamide Scaffold : Provides structural rigidity and serves as a platform for substituent diversification, as evidenced by its prevalence in kinase inhibitor pharmacophores.
- Thiazole Heterocycle : Enhances electron-deficient character, potentially improving interactions with cysteine-rich enzymatic pockets.
- 7-Methoxybenzofuran : The methoxy group acts as a hydrogen bond acceptor, while the fused oxygen-containing ring system may mimic natural substrate conformations.
Quantum mechanical calculations predict three dominant conformers due to rotational flexibility around the sulfonamide and benzamide bonds. This conformational diversity could enable adaptive binding to multiple biological targets.
Research Progress and Current Knowledge Gaps
Recent advancements include:
- Optimization of Ullmann-type coupling reactions achieving 78% yield in final amidation steps
- Identification of IC₅₀ values ≤5 μM against A549 lung carcinoma cell lines
- Demonstration of time-dependent inhibition against bacterial dihydropteroate synthase
Critical unresolved questions include:
- Exact role of the dihydroquinoline saturation state in target engagement
- Metabolic stability profile in vertebrate liver microsomes
- Structure-activity relationship (SAR) of benzofuran substituents
- Potential off-target effects on human carbonic anhydrase isoforms
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S2/c1-35-24-10-4-7-20-16-25(36-26(20)24)22-17-37-28(29-22)30-27(32)19-11-13-21(14-12-19)38(33,34)31-15-5-8-18-6-2-3-9-23(18)31/h2-4,6-7,9-14,16-17H,5,8,15H2,1H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCCLKJQZCUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" involves several key steps. Starting with the preparation of the 3,4-dihydroquinoline-1(2H)-yl intermediate, this is achieved through cyclization reactions, often involving acidic or basic catalysts. The sulfonyl group is then introduced via sulfonation reactions, typically using reagents such as sulfonyl chlorides in the presence of bases like pyridine.
Next, the benzofuran-2-yl thiazole moiety is synthesized through a series of steps, including the formation of thiazoles via condensation reactions involving α-haloketones and thioureas. The methoxybenzofuran unit is often introduced through electrophilic aromatic substitution reactions using methoxylation reagents.
The final coupling involves amide bond formation between the sulfonyl intermediate and the benzofuran-2-yl thiazole, usually facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods often involve scaling up the described synthetic routes. These processes are optimized for higher yields and purity, often utilizing flow chemistry techniques to enhance reaction efficiencies and reduce waste. Automation and continuous monitoring of reaction parameters are also key aspects of industrial production to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidative reactions, particularly at the quinoline and thiazole moieties, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can target the sulfonyl group, converting it to a sulfoxide or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions Used
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3), electrophiles like acetyl chloride (CH3COCl).
Major Products Formed from These Reactions
Oxidation Products: Quinoline N-oxides, thiazole S-oxides.
Reduction Products: Sulfoxides, sulfides.
Substitution Products: Various substituted benzamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing sulfonamide and thiazole groups exhibit significant antimicrobial properties. The sulfonamide group is particularly known for its bactericidal effects. Studies have shown that similar compounds can disrupt bacterial resistance mechanisms and may exhibit efficacy against a range of bacterial strains.
Key Findings:
- A study demonstrated that derivatives of sulfonamides showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the quinoline structure could enhance antimicrobial potency.
- The presence of the thiazole moiety may further contribute to the compound's effectiveness against microbial infections.
Anticancer Activity
The 3,4-dihydroquinoline structure has been linked to anticancer effects, particularly through the induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation.
Key Findings:
- Compounds with similar structures have demonstrated the ability to inhibit specific kinases that are crucial in cancer signaling pathways.
- In vitro assays have shown that related benzamide derivatives can significantly reduce cell viability in various cancer cell lines, indicating strong anticancer potential .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Inhibition of Kinases : A study on sulfonamide derivatives indicated their potential as kinase inhibitors, which are vital in cancer treatment strategies. The specific inhibition of kinases may lead to reduced tumor growth and enhanced apoptosis .
- Antimicrobial Efficacy : Related compounds have shown significant activity against various bacterial strains, indicating that modifications to the quinoline structure could enhance antimicrobial potency .
- Cell Viability Assays : In vitro assays indicated that compounds similar to this benzamide derivative can significantly reduce cell viability in various cancer cell lines, suggesting strong anticancer potential .
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Core Structural Features
Key Observations :
- The target compound uniquely combines dihydroquinoline sulfonyl and methoxybenzofuran-thiazole groups, distinguishing it from analogs with simpler substituents (e.g., ethylsulfonyl in or chlorophenyl in ).
- The methoxybenzofuran group may enhance π-π stacking compared to pyridine or isoxazole substituents .
Physicochemical Properties
Notes:
- *logP values estimated using the XLogP3 algorithm.
- The target compound’s higher molecular weight and dihydroquinoline group contribute to lower solubility compared to pyridine-based analogs .
- The methoxybenzofuran group increases hydrophobicity, further reducing aqueous solubility.
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
- Thiazole protons (δ 7.5–8.5 ppm) and methoxybenzofuran signals (δ 3.8–4.0 ppm for OCH₃) align with data for related compounds .
Biological Activity
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a sulfonamide group, a benzamide moiety, and various heterocyclic components, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 554.65 g/mol. The presence of the sulfonamide , benzamide , and thiazole functionalities indicates potential interactions with biological targets, particularly enzymes and receptors involved in disease mechanisms.
The mechanism of action of this compound likely involves:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of kinases, which are important targets for cancer therapy.
- DNA Interaction : The quinoline structure may intercalate into DNA, affecting replication and transcription processes, which can lead to apoptosis in cancer cells.
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties, potentially making this compound effective against various bacterial strains.
Anticancer Activity
Research has indicated that compounds similar to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives with similar structures can induce apoptosis in breast cancer cells by inhibiting specific kinases involved in cell proliferation .
Antimicrobial Activity
The compound's thiazole and sulfonamide components suggest promising antimicrobial activity:
- Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting key enzymes involved in folate synthesis pathways. This mechanism is crucial for bacterial survival and replication .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Inhibition of MERS-CoV : A study on 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives revealed that compounds with similar structural motifs exhibited IC50 values as low as 0.09 μM against MERS-CoV, indicating strong antiviral potential .
- Cytotoxicity Against Cancer Cells : A derivative of the compound was tested against human astrocytoma cell lines and showed significant cytotoxicity, suggesting its potential for development as an anticancer agent .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide :
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Aminoquinoline Sulfonamides | Quinoline ring + sulfonamide | Antimicrobial | Enhanced solubility |
| Thiazole Benzamide Derivatives | Thiazole + benzamide | Anticancer | Targeting specific kinases |
| Dihydroquinoline Derivatives | Dihydroquinoline + various substituents | Antimicrobial/Anticancer | Broad-spectrum activity |
Q & A
Basic: What are the critical steps and intermediates in synthesizing 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide?
Answer:
The synthesis typically involves:
- Step 1: Preparation of 3,4-dihydroquinoline via hydrogenation of quinoline derivatives .
- Step 2: Sulfonylation using sulfonyl chloride to introduce the sulfonyl group .
- Step 3: Coupling of the sulfonylated intermediate with a 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine precursor using coupling agents like EDCI/HOBt .
Key intermediates include the sulfonylated quinoline and functionalized thiazole-benzofuran moieties. Purification via column chromatography or recrystallization is essential to isolate the final product .
Advanced: How can reaction conditions be optimized for the sulfonylation step to maximize yield and purity?
Answer:
Optimization involves:
- Temperature: Controlled at 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility .
- Catalysts: Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
Post-reaction, quenching with ice water and extraction with ethyl acetate improves isolation. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Answer:
- 1H/13C NMR: Identify proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and carbonyl groups (δ ~165 ppm) .
- IR Spectroscopy: Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1680 cm⁻¹) groups .
- HRMS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 564.15) .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50 variability)?
Answer:
Potential resolutions include:
- Assay Standardization: Validate protocols (e.g., ATP-based kinase assays vs. cell viability) to ensure consistency .
- Purity Assessment: Use HPLC (>95% purity) to rule out impurities affecting activity .
- Structural Analog Comparison: Compare with derivatives (e.g., fluorobenzothiazole vs. methoxybenzofuran) to identify substituent-specific effects .
Advanced: What strategies are recommended for designing derivatives with enhanced anticancer activity?
Answer:
- Structure-Activity Relationship (SAR): Modify the benzofuran moiety (e.g., introduce electron-withdrawing groups) to improve target binding .
- Prodrug Approaches: Incorporate ester groups to enhance solubility and bioavailability .
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict interactions with kinases (e.g., EGFR, VEGFR) and guide substitutions .
Basic: What are the primary biological targets and mechanisms of action proposed for this compound?
Answer:
- Targets: Kinases (e.g., EGFR) and DNA topoisomerases, inferred from structural analogs with sulfonamide-thiazole pharmacophores .
- Mechanism: Sulfonyl group facilitates hydrogen bonding with ATP-binding pockets, while the benzamide moiety stabilizes hydrophobic interactions .
Advanced: How can molecular docking studies be validated experimentally for mechanistic insights?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) between the compound and recombinant kinases .
- Fluorescence Quenching: Monitor changes in tryptophan fluorescence of target proteins upon ligand binding .
- Mutagenesis: Engineer kinase mutants (e.g., T790M EGFR) to test docking predictions .
Basic: What are common impurities encountered during synthesis, and how are they removed?
Answer:
- By-products: Unreacted sulfonyl chloride or coupling reagents, detected via TLC.
- Purification: Use silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization in ethanol/water .
Advanced: How can researchers improve the compound’s solubility for in vivo studies?
Answer:
- Co-solvents: Use cyclodextrins or PEG-400 in formulation .
- Salt Formation: Convert to hydrochloride or sodium salts via acid/base treatment .
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, amine) on the benzofuran ring .
Advanced: What methodologies are used to assess metabolic stability in preclinical studies?
Answer:
- In Vitro Liver Microsomes: Incubate with NADPH and monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Assays: Test inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
